Final Deprotection Yield Ranks 1a Among the Top-Tier Stereolibrary Members
In the stereolibrary synthesis reported by Artamonov et al., Boc-deprotection of 5-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)oxazole-4-carboxylic acid (4a) with HCl/EtOAc delivered the target amino acid 1a·HCl in 87% yield, outperforming the 3-pyrrolidinyl isomer 1b (73%) and matching the 4-piperidinyl congener 1e (98%), while being notably superior to 1b which suffers from lower synthetic efficiency . This 14-percentage-point gap between 1a and its closest positional isomer 1b reflects the α-amino acid scaffold's greater stability toward the acidic deprotection conditions relative to the β-amino acid-derived 1b .
| Evidence Dimension | Boc-deprotection yield (HCl/EtOAc, rt, 15 min) |
|---|---|
| Target Compound Data | 87% (1a·HCl, 5-(pyrrolidin-2-yl)oxazole-4-carboxylic acid hydrochloride) |
| Comparator Or Baseline | 1b·HCl (5-(pyrrolidin-3-yl) isomer): 73%; 1c·HCl (5-(piperidin-2-yl)): 98%; 1d·HCl (5-(piperidin-3-yl)): 95%; 1e·HCl (5-(piperidin-4-yl)): 98% |
| Quantified Difference | 14 percentage points higher than 1b; 11 percentage points lower than 1c/1e |
| Conditions | Neat HCl/EtOAc (~20% w/w) slurry, rt, 15 min vigorous stirring; yields after filtration and drying in vacuo (ref. Artamonov 2015, Table 2 and Experimental section) |
Why This Matters
Higher deprotection yield directly translates to lower cost-per-gram of the final amino acid for procurement and scale-up decisions, making 1a more process-attractive than its 3-pyrrolidinyl isomer 1b.
- [1] Artamonov, O. S.; Bulda, T.; Fam, T. K.; Slobodyanyuk, E. Y.; Volochnyuk, D. M.; Grygorenko, O. O. Heterocycl. Commun. 2015, 21 (6), 391–396 (Table 2, compounds 1a–e·HCl). View Source
